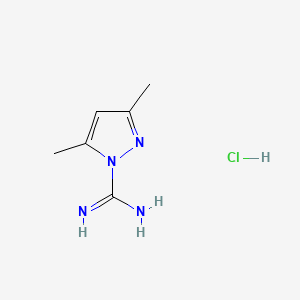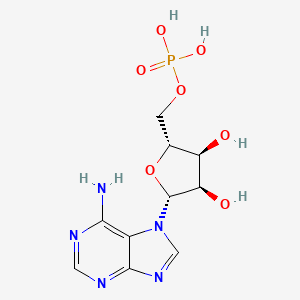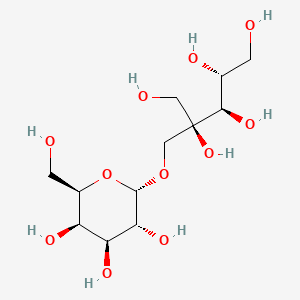
Azapetine hydrochloride
Descripción general
Descripción
Azapetine hydrochloride is a compound with the molecular formula C17H18ClN . It is also known by other synonyms such as Azapetine HCl and has a molecular weight of 271.8 g/mol . Azapetine is a benzazepine .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzazepine core with a prop-2-enyl group attached . The InChI string representation of its structure is InChI=1S/C17H17N.ClH/c1-2-11-18-12-14-7-3-5-9-16 (14)17-10-6-4-8-15 (17)13-18;/h2-10H,1,11-13H2;1H .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 271.8 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass is 271.1127773 g/mol, and it has a topological polar surface area of 3.2 Ų .
Aplicaciones Científicas De Investigación
Azapeptide Synthesis and Biomedical Applications
Azapeptides, including Azapetine hydrochloride, have been extensively researched for their potential in biomedical applications. They are known for their ability to mimic bioactive conformations, which is critical for peptide-based medicinal chemistry. Azapeptides augment stability, enhance affinity, and increase specificity compared to traditional peptides. These properties make them valuable as receptor ligands, enzyme inhibitors, prodrugs, probes, and imaging agents. Notably, azapeptides have shown therapeutic utility in the treatment of diseases such as prostate and breast cancer, as demonstrated by the clinically used aza-glycinamide analogue of the luteinizing hormone-releasing hormone analogue Zoladex (Chingle, Proulx, & Lubell, 2017).
Therapeutic Potential and Drug Development
Azapeptides, including this compound, have a history of over 50 years in the development of synthetic techniques, renewing the field of peptidomimetic therapeutics. These compounds have successfully led to FDA-approved drugs for the treatment of cancers and HIV infection, such as Goserelin and Atazanavir. The review by Cheng et al. (2022) highlights the significance of azapeptides in medicinal chemistry applications, underscoring their role in the development of new therapeutic agents (Cheng, VanPatten, He, & Al-Abed, 2022).
Azapeptides in Disease Treatment
Azapeptides, including this compound, have been utilized for their therapeutic potential in various disease treatments. The unique substitution of a nitrogen atom for the amino acid α-carbon in azapeptides results in conformational restrictions beneficial for medicinal applications. These modifications have led to enhanced activity, selectivity, and improved properties like prolonged action and metabolic stability. Azapeptides have found applications as drugs, pro-drugs, and imaging agents, highlighting their versatility and importance in contemporary medicinal chemistry (Proulx, Sabatino, Hopewell, Spiegel, García Ramos, & Lubell, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
6-prop-2-enyl-5,7-dihydrobenzo[d][2]benzazepine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N.ClH/c1-2-11-18-12-14-7-3-5-9-16(14)17-10-6-4-8-15(17)13-18;/h2-10H,1,11-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGNTBKVOFUKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC2=CC=CC=C2C3=CC=CC=C3C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146-36-1 (Parent) | |
| Record name | Azapetine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40215313 | |
| Record name | Azapetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65-15-6 | |
| Record name | Azapetine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000065156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azapetine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40215313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZAPETINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN855K6HSO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















